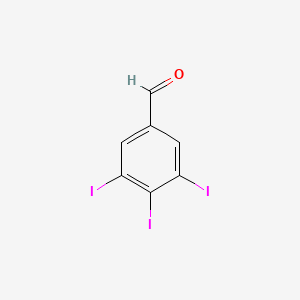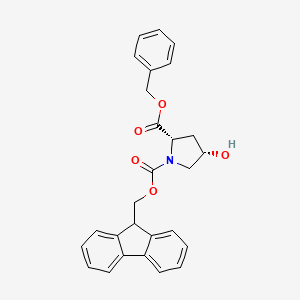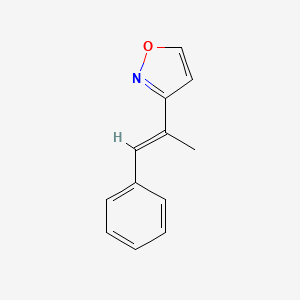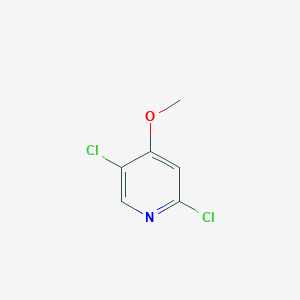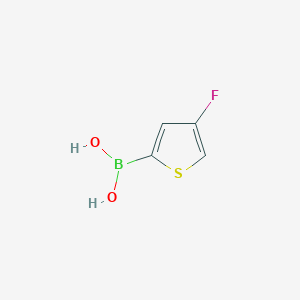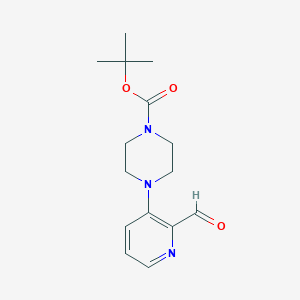
tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate
描述
Tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate (referred to as TFP) is a compound that has gained significant attention in scientific research due to its potential applications as a biological probe and therapeutic agent. TFP is a piperazine derivative that contains a formylpyridine moiety, which makes it an excellent candidate for studying biological processes that involve pyridine-containing molecules, such as enzymes and receptors. In
作用机制
The mechanism of action of TFP is based on its ability to interact with pyridine-containing molecules, such as enzymes and receptors. TFP can bind to the active site of enzymes and inhibit their activity by blocking substrate binding or catalysis. TFP can also bind to receptors and modulate their activity by either enhancing or inhibiting ligand binding. The exact mechanism of action of TFP depends on the specific enzyme or receptor being studied.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, depending on the target molecule being studied. For example, TFP has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. TFP has also been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in cognitive function and memory. Additionally, TFP has been shown to have neuroprotective effects by modulating the activity of NMDA receptors, which are involved in synaptic plasticity and learning.
实验室实验的优点和局限性
TFP has several advantages for lab experiments, including its high purity and stability, its ability to selectively interact with pyridine-containing molecules, and its potential as a therapeutic agent. However, TFP also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, TFP may not be suitable for studying molecules that do not contain pyridine moieties.
未来方向
There are several future directions for TFP research, including the development of new synthesis methods to improve yield and purity, the investigation of TFP as a potential therapeutic agent for various diseases, and the exploration of TFP's interactions with other molecules, such as proteins and nucleic acids. Additionally, TFP could be used as a tool to study the role of pyridine-containing molecules in various biological processes, such as signal transduction and gene expression.
科学研究应用
TFP has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. TFP has been shown to inhibit the activity of various enzymes, such as monoamine oxidase A and B, and protein tyrosine phosphatases. TFP has also been used as a probe to study the binding of ligands to pyridine-containing receptors, such as nicotinic acetylcholine receptors and NMDA receptors. Additionally, TFP has been investigated as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
tert-butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-5-4-6-16-12(13)11-19/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGTXIPZCJOKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Dipropylamino)methyl]phenol hydrochloride](/img/structure/B1401571.png)
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)

![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

